![molecular formula C10H16N4O B1474596 6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine CAS No. 1600835-83-3](/img/structure/B1474596.png)
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine
Overview
Description
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine, also known as 6-DMP, is a heterocyclic compound that has been studied extensively since its discovery in the early 2000s. 6-DMP is a versatile compound that is used in many different applications, including as a ligand in coordination chemistry, as a building block in organic synthesis, and as a pharmaceutical agent.
Scientific Research Applications
Synthesis of New Derivatives and Pharmacological Screening
The synthesis of new visnagen and khellin furochromone pyrimidine derivatives, including those involving reactions with secondary amines like morpholine, has been conducted. These synthesized compounds were evaluated for their analgesic and anti-inflammatory activities, with some exhibiting promising results (Abu‐Hashem & Youssef, 2011).
Development of Pyrimidine-Azitidinone Analogues
An array of pyrimidine-azitidinone analogues, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, were synthesized and tested for their antimicrobial and antitubercular activities. These compounds showcase the versatile applications of pyrimidine derivatives in developing potential antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antihypertensive Activity in Derivatives
The study of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive activity revealed that certain compounds significantly lowered blood pressure in spontaneously hypertensive rats. This suggests the potential of pyrimidine derivatives in developing new antihypertensive medications (Bennett et al., 1981).
Synthesis and Spectral Analysis
An array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines were synthesized, characterizing their potential in various biological activities such as kinase inhibition, analgesic, anti-inflammatory, and antimicrobial effects. This highlights the broad application scope of these pyrimidine derivatives in medicinal chemistry (Thanusu et al., 2010).
Antiangiogenic Potential
A study explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine. The theoretical calculations of these compounds showed significant binding energy, suggesting their potential as powerful antiangiogenic agents (Jafar & Hussein, 2021).
Synthesis of Stable Betainic Pyrimidinaminides
Research involving the synthesis of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidine-4-aminides demonstrated the potential of these compounds in various chemical and pharmacological applications, emphasizing the versatility of pyrimidine derivatives in synthetic chemistry (Schmidt, 2002).
properties
IUPAC Name |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13)/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZHFLPLSCSVIC-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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